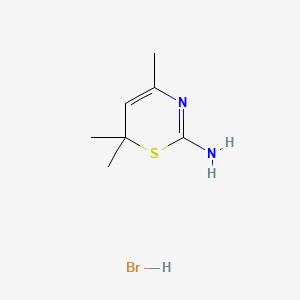![molecular formula C21H21PS3 B14704579 Phosphine, tris[2-(methylthio)phenyl]- CAS No. 17617-66-2](/img/structure/B14704579.png)
Phosphine, tris[2-(methylthio)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, tris[2-(methylthio)phenyl]-: is an organophosphorus compound with the molecular formula C21H21PS3 . It is a tertiary phosphine, characterized by the presence of three 2-(methylthio)phenyl groups attached to a central phosphorus atom. This compound is known for its applications in catalysis and coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphine, tris[2-(methylthio)phenyl]- can be synthesized through the reaction of 2-(methylthio)phenylmagnesium bromide with phosphorus trichloride . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:
3C7H7SMgBr+PCl3→P(C7H7S)3+3MgBrCl
Industrial Production Methods: Industrial production of phosphine, tris[2-(methylthio)phenyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Phosphine, tris[2-(methylthio)phenyl]- can undergo oxidation to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Coordination: This compound acts as a ligand in coordination chemistry, forming complexes with various metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or other nucleophiles can be used.
Coordination: Metal salts like palladium chloride or platinum chloride are often used.
Major Products:
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Chemistry: Phosphine, tris[2-(methylthio)phenyl]- is widely used as a ligand in transition metal catalysis. It enhances the reactivity and selectivity of catalysts in reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its derivatives are explored for potential therapeutic applications.
Industry: In the industrial sector, phosphine, tris[2-(methylthio)phenyl]- is employed in the synthesis of fine chemicals and pharmaceuticals. It is also used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of phosphine, tris[2-(methylthio)phenyl]- primarily involves its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates.
Comparaison Avec Des Composés Similaires
- Phosphine, tris[2-(methoxy)phenyl]-
- Phosphine, tris[2-(methyl)phenyl]-
- Phosphine, tris[2-(chloromethyl)phenyl]-
Comparison: Phosphine, tris[2-(methylthio)phenyl]- is unique due to the presence of methylthio groups, which impart distinct electronic and steric properties. These properties enhance its effectiveness as a ligand in catalysis compared to its analogs with different substituents.
Propriétés
Numéro CAS |
17617-66-2 |
|---|---|
Formule moléculaire |
C21H21PS3 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
tris(2-methylsulfanylphenyl)phosphane |
InChI |
InChI=1S/C21H21PS3/c1-23-19-13-7-4-10-16(19)22(17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3/h4-15H,1-3H3 |
Clé InChI |
DRQSTMDEXDIYTG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1P(C2=CC=CC=C2SC)C3=CC=CC=C3SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


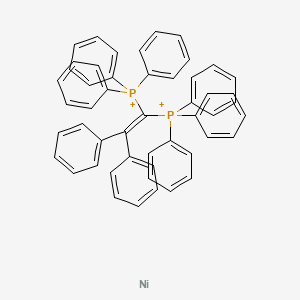
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
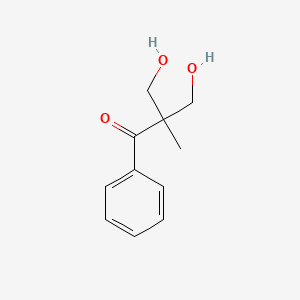
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
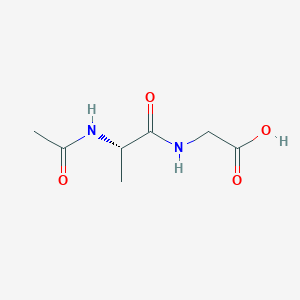
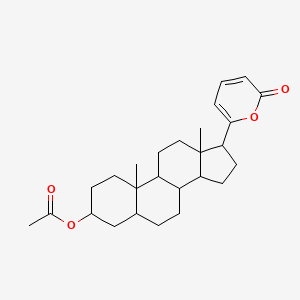
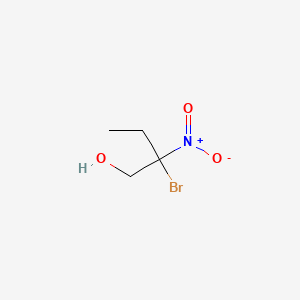

![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)
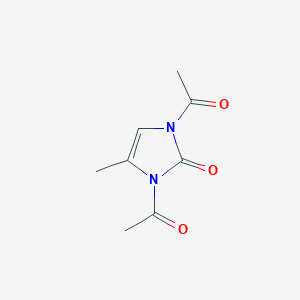

![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)

